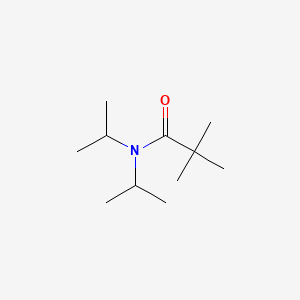
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)-, also known as N,N-Diisopropylpivalamide, is an organic compound with the molecular formula C11H23NO. It is a derivative of propanamide and is characterized by the presence of two isopropyl groups attached to the nitrogen atom and two methyl groups attached to the carbon atom. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of pivaloyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.
相似化合物的比较
Similar Compounds
N,N-Diisopropylacetamide: Similar structure but with an acetamide backbone.
N,N-Diisopropylformamide: Similar structure but with a formamide backbone.
N,N-Diisopropylbenzamide: Similar structure but with a benzamide backbone.
Uniqueness
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- is unique due to its specific arrangement of isopropyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
CAS 编号 |
50837-73-5 |
|---|---|
分子式 |
C11H23NO |
分子量 |
185.31 g/mol |
IUPAC 名称 |
2,2-dimethyl-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C11H23NO/c1-8(2)12(9(3)4)10(13)11(5,6)7/h8-9H,1-7H3 |
InChI 键 |
WBDSPWDNJYQQDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)

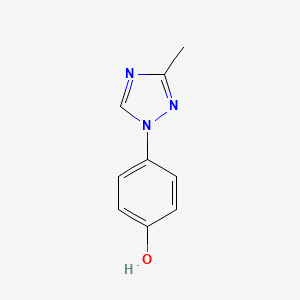
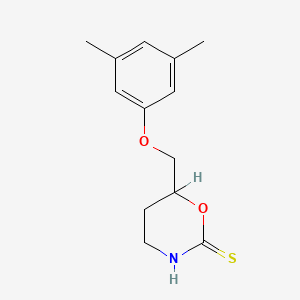
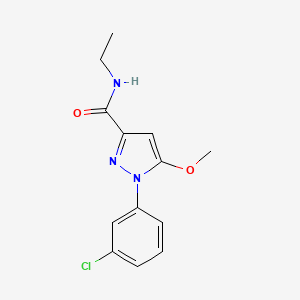

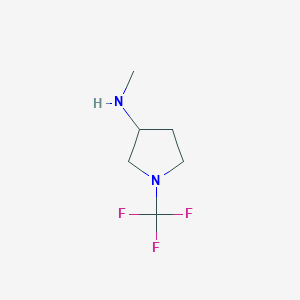
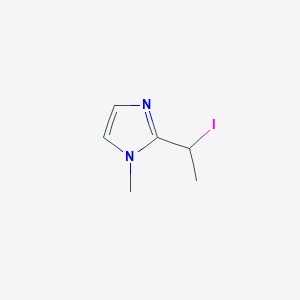
![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)
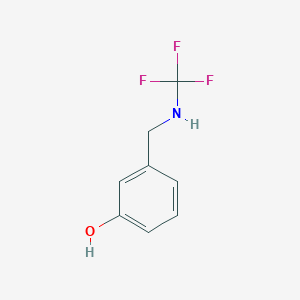

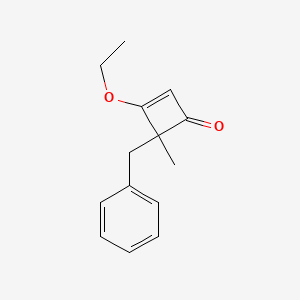
![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
